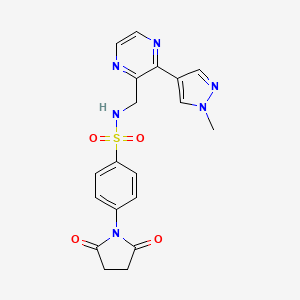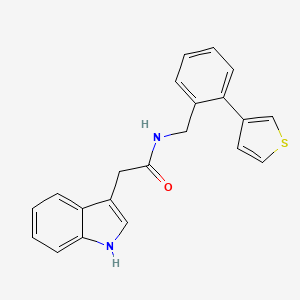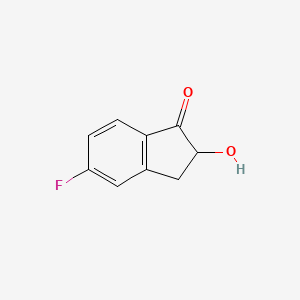
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO . It is a derivative of indanone, which is a versatile building block used in numerous applications .
Synthesis Analysis
The synthesis of indanone derivatives, which include this compound, has been extensively studied . Various chemical reactions have been reported to enable access to this scaffold and its derivatives. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Molecular Imaging of Redox Metabolism
A fluorogenic substrate developed for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), including human enzymes, utilizes ketone 5, a non-fluorescent compound that transforms into a highly fluorescent alcohol upon reaction, serving as a redox optical switch. This has implications for understanding important physiological functions like androgen deactivation and neurosteroid activation. The probe 5 showed high selectivity for bacterial, rat, and human 3alpha-HSD enzymes, suggesting its potential as a lead for developing redox imaging probes (Yee, Balšánek, & Sames, 2004).
Anticancer Strategies
5-Fluorouracil (5-FU) is widely used in cancer treatment, and a deeper understanding of its mechanism has led to strategies that enhance its anticancer activity. Despite advances, drug resistance remains a significant limitation. Technologies like DNA microarray profiling could identify genes mediating resistance to 5-FU, offering new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).
Selective Detection in DNA
Fluorogenic hydroxylamine reagents enable the selective detection of 5-formyl-2'-deoxycytidine in DNA. This method allows for convenient and quantitative detection of this modification, demonstrating the feasibility of using such probes for genome-wide analysis, thus contributing to our understanding of DNA modifications in biological systems (Guo et al., 2013).
Electronic Structure in Solvents
Research on 5-hydroxyindole, the fluorophore of the non-natural amino acid 5-hydroxytryptophan, highlights the role of hydrogen bonding and solvent interactions in determining the electronic structure and spectral characteristics. This is relevant for using such compounds as intrinsic probes in studying protein structure, dynamics, and function (Robinson et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYALZJRTIQBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

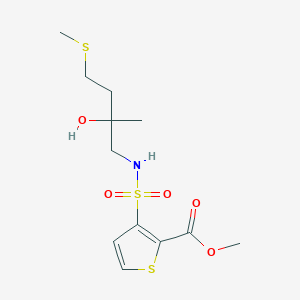
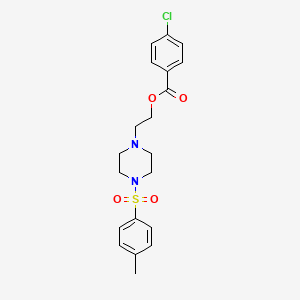

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)
![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)
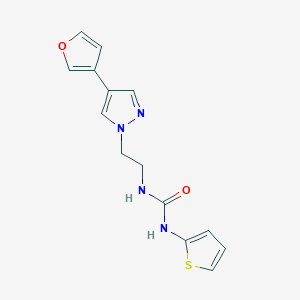
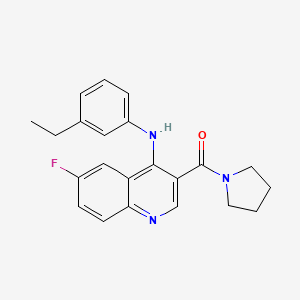
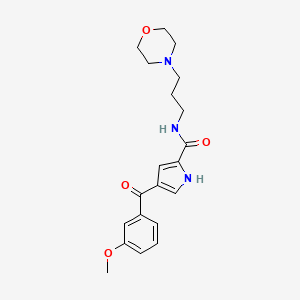
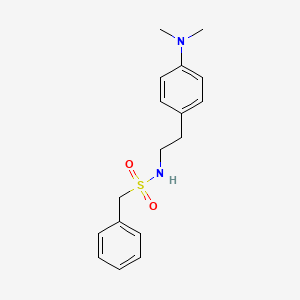
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)

